REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1F)[C:5]#[N:6].O.O.O.O.O.O.O.O.O.[S-2:20].[Na+].[Na+]>CN(C)C=O>[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[SH:20])[C:5]#[N:6] |f:1.2.3.4.5.6.7.8.9.10.11.12|
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Name
|
|
Quantity
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100 g
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Type
|
reactant
|
Smiles
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BrC=1C=C(C#N)C=CC1F
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
132 g
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Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+]
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Name
|
ice water
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Quantity
|
1 L
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Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Setpoint
|
0 °C
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Type
|
CUSTOM
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Details
|
at 0° C. and then stirred overnight at room temperature
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
the insoluble material was filtered off
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Type
|
ADDITION
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Details
|
The filtrate was added to a 1N aqueous hydrochloric acid solution (700 ml) under ice-
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Type
|
TEMPERATURE
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Details
|
cooling
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Type
|
FILTRATION
|
Details
|
the precipitate was collected by filtration
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Type
|
CUSTOM
|
Details
|
The crystals thus obtained
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Type
|
WASH
|
Details
|
were washed with hexane/diisopropyl ether and water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C#N)C=CC1S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 95 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |